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Compound of Interest

Compound Name: PF-4136309

Cat. No.: B610031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the selectivity profile of PF-4136309 (also known as

INCB8761), a potent and orally bioavailable antagonist of the C-C chemokine receptor 2

(CCR2). The following sections present a comprehensive overview of its binding affinity and

functional activity, with a comparative look at its effects on other chemokine receptors,

supported by experimental data and detailed methodologies.

High Affinity and Potency for CCR2
PF-4136309 demonstrates high potency in inhibiting the binding of the primary CCR2 ligand,

CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), and subsequent

downstream signaling pathways. The compound is effective against human, mouse, and rat

CCR2, making it a valuable tool for preclinical and clinical research.
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Target Assay Type IC50 (nM)

Human CCR2 Radioligand Binding 5.2[1]

Mouse CCR2 Radioligand Binding 17[1]

Rat CCR2 Radioligand Binding 13[1]

Human CCR2 Chemotaxis 3.9[1]

Mouse CCR2 Chemotaxis 16[1]

Rat CCR2 Chemotaxis 2.8[1]

Human CCR2 Calcium Mobilization 3.3[1]

Human CCR2 ERK Phosphorylation 0.5[1]

Human Whole Blood Functional Assay 19[1]

Exceptional Selectivity Profile
A critical aspect of a therapeutic candidate's profile is its selectivity for the intended target over

other related proteins, which minimizes the potential for off-target effects. PF-4136309 exhibits

a remarkable selectivity profile for CCR2.

Screening against a broad panel of over 50 targets, including ion channels and transporters,

revealed no significant inhibitory activity at a concentration of 1 µM.[2] This high degree of

selectivity extends to other closely related chemokine receptors.
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Receptor Target Concentration Tested Result

CCR1 1 µM
No significant inhibitory

activity[2]

CCR3 1 µM
No significant inhibitory

activity[2]

CCR5 1 µM
No significant inhibitory

activity[2]

CXCR3 1 µM
No significant inhibitory

activity[2]

CXCR5 1 µM
No significant inhibitory

activity[2]

This demonstrates that PF-4136309 is a highly selective CCR2 antagonist, with a greater than

100-fold selectivity over other homologous chemokine receptors.

Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the

selectivity and potency of chemokine receptor antagonists like PF-4136309.

Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its

receptor, thereby determining the compound's binding affinity (Ki).

Materials:

Cell Membranes: Membranes prepared from a stable cell line overexpressing the human

CCR2 receptor (e.g., HEK293 or CHO cells).

Radioligand: A high-affinity radiolabeled CCR2 ligand, such as [¹²⁵I]-CCL2.

Test Compound: PF-4136309.

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
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Non-specific Binding Control: A high concentration of an unlabeled CCR2 ligand (e.g., 1 µM

CCL2).

96-well filter plates, scintillation fluid, and a scintillation counter.

Procedure:

Prepare serial dilutions of PF-4136309.

In a 96-well filter plate, combine the assay buffer, CCR2-expressing cell membranes, and the

radiolabeled CCL2 at a concentration near its Kd.

Add the serially diluted PF-4136309 to the respective wells.

For determining non-specific binding, add a high concentration of unlabeled CCL2 to a set of

wells.

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach

equilibrium.

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by

washing with ice-cold assay buffer to separate bound from free radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

The IC50 value is determined by plotting the percentage of specific binding against the

logarithm of the PF-4136309 concentration. The Ki value is then calculated using the Cheng-

Prusoff equation.

Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of

cells towards a chemoattractant.

Materials:

Cells: A cell line endogenously expressing or transfected with CCR2 (e.g., THP-1 monocytic

cells).
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Chemoattractant: Recombinant human CCL2.

Test Compound: PF-4136309.

Assay Medium: RPMI 1640 with 1% FBS.

Boyden chamber or Transwell inserts (e.g., 5 µm pore size).

Staining solution (e.g., Crystal Violet).

Procedure:

Culture CCR2-expressing cells and serum-starve them for 12-24 hours prior to the assay.

Harvest and resuspend the cells in the assay medium.

Pre-incubate the cell suspension with various concentrations of PF-4136309 or vehicle

control for 30-60 minutes at 37°C.

Add the assay medium containing CCL2 to the lower wells of the Boyden chamber. Use

medium without CCL2 as a negative control.

Place the Transwell inserts over the lower wells.

Add the pre-treated cell suspension to the upper chamber of each insert.

Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours).

After incubation, remove the non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.

Count the number of migrated cells in several fields of view under a microscope or elute the

stain and measure the absorbance.

The IC50 value is determined by plotting the percentage of inhibition of chemotaxis against

the logarithm of the PF-4136309 concentration.
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Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium

concentration that occurs upon agonist stimulation of Gq-coupled receptors like CCR2.

Materials:

Cells: A cell line stably expressing CCR2 and loaded with a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM).

Agonist: CCL2.

Test Compound: PF-4136309.

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

Fluorescence plate reader with kinetic read capabilities.

Procedure:

Seed CCR2-expressing cells in a 96-well, black-walled, clear-bottom plate and culture

overnight.

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

Prepare serial dilutions of PF-4136309 in the assay buffer.

Add the PF-4136309 dilutions to the wells and incubate for a predetermined time.

Place the plate in a fluorescence plate reader.

Initiate the kinetic read and, after establishing a baseline, inject a solution of CCL2 at a

concentration that elicits a submaximal response (e.g., EC80).

Monitor the change in fluorescence intensity over time.

The IC50 value is determined by plotting the percentage of inhibition of the calcium flux

against the logarithm of the PF-4136309 concentration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b610031?utm_src=pdf-body
https://www.benchchem.com/product/b610031?utm_src=pdf-body
https://www.benchchem.com/product/b610031?utm_src=pdf-body
https://www.benchchem.com/product/b610031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a

downstream event in the CCR2 signaling cascade.

Materials:

Cells: CCR2-expressing cells.

Agonist: CCL2.

Test Compound: PF-4136309.

Antibodies: Primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, and

appropriate secondary antibodies.

Lysis buffer, electrophoresis equipment, and Western blot imaging system.

Procedure:

Culture CCR2-expressing cells and serum-starve them to reduce basal ERK

phosphorylation.

Pre-treat the cells with various concentrations of PF-4136309.

Stimulate the cells with CCL2 for a short period (e.g., 5-10 minutes).

Lyse the cells and determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Probe the membrane with antibodies against p-ERK and total ERK.

Detect the signal using an appropriate detection method.

Quantify the band intensities for p-ERK and normalize to total ERK.

The IC50 value is determined by plotting the percentage of inhibition of ERK phosphorylation

against the logarithm of the PF-4136309 concentration.
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Signaling Pathway and Experimental Workflow
Diagrams
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Caption: CCR2 signaling pathway and the inhibitory action of PF-4136309.
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Caption: General experimental workflow for determining antagonist potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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